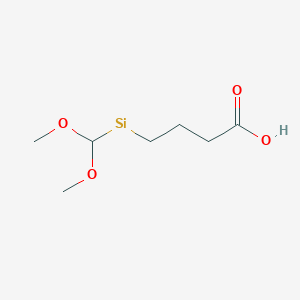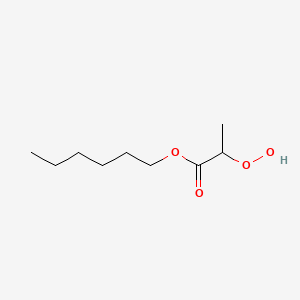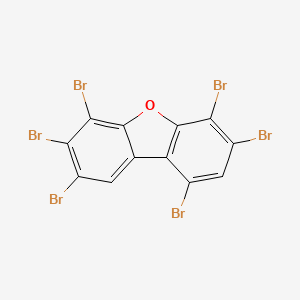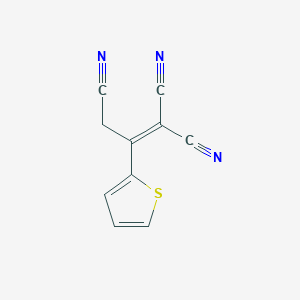
2,2',2''-(1,4,7,10-Tetraazacyclododecane-1,4,7-triyl)tris(N-hexylacetamide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2,2’,2’'-(1,4,7,10-Tetraazacyclododecane-1,4,7-triyl)tris(N-hexylacetamide)” is a complex organic compound that belongs to the class of macrocyclic ligands. These compounds are known for their ability to form stable complexes with metal ions, making them useful in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “2,2’,2’'-(1,4,7,10-Tetraazacyclododecane-1,4,7-triyl)tris(N-hexylacetamide)” typically involves the following steps:
Formation of the Macrocyclic Core: The macrocyclic core, 1,4,7,10-Tetraazacyclododecane, is synthesized through a cyclization reaction involving a suitable diamine and a dihalide under basic conditions.
Attachment of N-Hexylacetamide Groups: The N-hexylacetamide groups are introduced through a nucleophilic substitution reaction where the macrocyclic core reacts with hexylamine and acetic anhydride.
Industrial Production Methods
Industrial production methods for such compounds often involve:
Batch Processing: Where the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time.
Purification: The product is purified using techniques such as recrystallization, chromatography, or distillation.
Analyse Des Réactions Chimiques
Types of Reactions
“2,2’,2’'-(1,4,7,10-Tetraazacyclododecane-1,4,7-triyl)tris(N-hexylacetamide)” can undergo various chemical reactions, including:
Complexation Reactions: Forms stable complexes with metal ions.
Substitution Reactions: The amide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: For oxidation reactions.
Reducing Agents: For reduction reactions.
Solvents: Such as dichloromethane, ethanol, or water, depending on the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, complexation with metal ions can result in metal-ligand complexes.
Applications De Recherche Scientifique
Chemistry
Catalysis: Used as a ligand in catalytic reactions to enhance reaction rates and selectivity.
Analytical Chemistry: Employed in the detection and quantification of metal ions.
Biology and Medicine
Drug Delivery: Potential use in drug delivery systems due to its ability to form stable complexes with therapeutic agents.
Imaging: Utilized in medical imaging techniques such as MRI, where it can act as a contrast agent.
Industry
Water Treatment: Used in the removal of heavy metals from wastewater.
Material Science: Incorporated into materials to enhance their properties, such as stability and reactivity.
Mécanisme D'action
The mechanism of action of “2,2’,2’'-(1,4,7,10-Tetraazacyclododecane-1,4,7-triyl)tris(N-hexylacetamide)” involves:
Complexation with Metal Ions: The macrocyclic ligand forms stable complexes with metal ions through coordination bonds.
Molecular Targets: The primary targets are metal ions, which are stabilized by the ligand.
Pathways Involved: The pathways include coordination chemistry and ligand exchange processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4,7,10-Tetraazacyclododecane: The core structure without the N-hexylacetamide groups.
Cyclam: Another macrocyclic ligand with similar properties.
EDTA: A well-known chelating agent with multiple applications.
Uniqueness
“2,2’,2’'-(1,4,7,10-Tetraazacyclododecane-1,4,7-triyl)tris(N-hexylacetamide)” is unique due to its specific structure, which provides enhanced stability and selectivity in complexation reactions compared to other similar compounds.
Propriétés
Numéro CAS |
794460-96-1 |
|---|---|
Formule moléculaire |
C32H65N7O3 |
Poids moléculaire |
595.9 g/mol |
Nom IUPAC |
2-[4,7-bis[2-(hexylamino)-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]-N-hexylacetamide |
InChI |
InChI=1S/C32H65N7O3/c1-4-7-10-13-16-34-30(40)27-37-21-19-33-20-22-38(28-31(41)35-17-14-11-8-5-2)24-26-39(25-23-37)29-32(42)36-18-15-12-9-6-3/h33H,4-29H2,1-3H3,(H,34,40)(H,35,41)(H,36,42) |
Clé InChI |
XZDGJOZQSRQMKI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCNC(=O)CN1CCNCCN(CCN(CC1)CC(=O)NCCCCCC)CC(=O)NCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Acetic acid;[4-acetyloxy-3-[2-[4-[2-(2,5-diacetyloxyphenyl)ethynyl]-2,5-dihydroxyphenyl]ethynyl]phenyl] acetate](/img/structure/B14229435.png)
![Methanesulfonamide, N-[4-chloro-5-(methylamino)-2-thiazolyl]-](/img/structure/B14229440.png)

![Phosphonic acid, [(2S)-2-amino-2-(2-furanyl)ethyl]-, diethyl ester](/img/structure/B14229449.png)

![4-Methoxy-1-[(R)-4-methylbenzene-1-sulfinyl]pent-3-en-2-one](/img/structure/B14229459.png)


![Benzene, [3-[(4-methyl-2,3-pentadienyl)oxy]-1-propynyl]-](/img/structure/B14229463.png)



